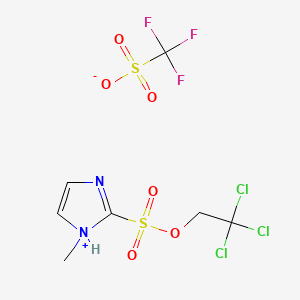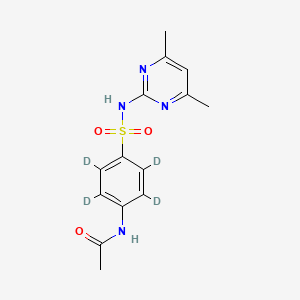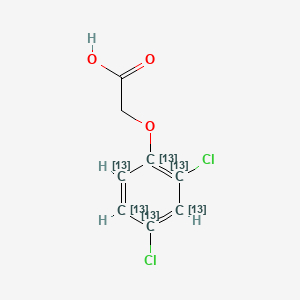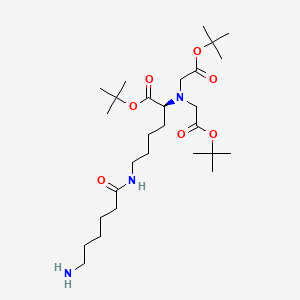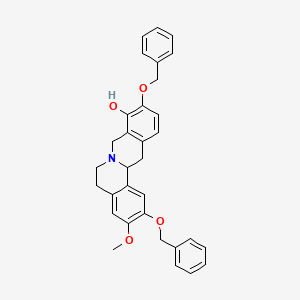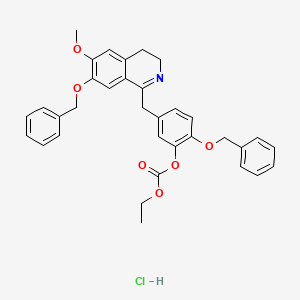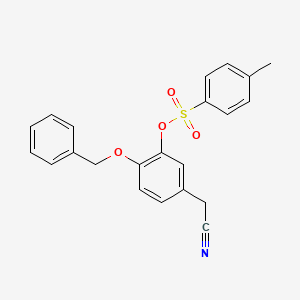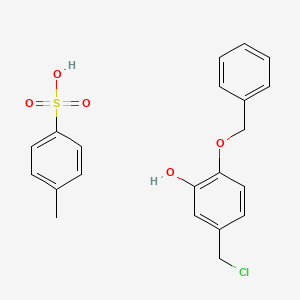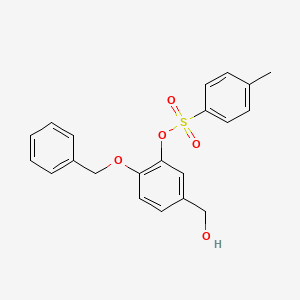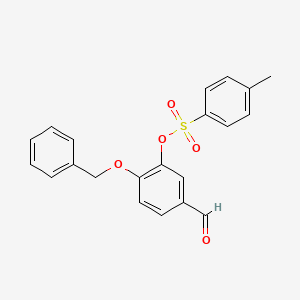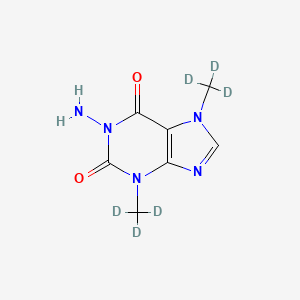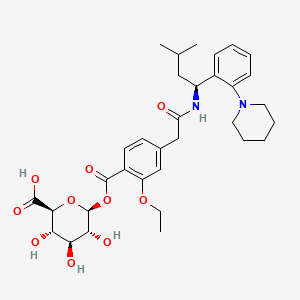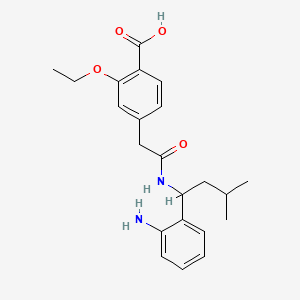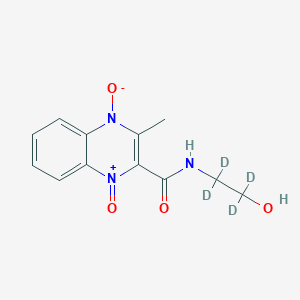
Olaquindox-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olaquindox-d4 is a deuterium-labeled derivative of Olaquindox, a quinoxaline derivative. It is primarily used as an orally active antibiotic. The deuterium labeling involves replacing hydrogen atoms with deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound .
Preparation Methods
The preparation of Olaquindox-d4 is mainly carried out through synthetic chemical methods. One common method involves hydrogen-deuterium exchange reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated reagents to achieve the desired labeling .
Chemical Reactions Analysis
Olaquindox-d4, like its parent compound Olaquindox, can undergo various chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Olaquindox-d4 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a stable isotope-labeled compound for tracing and quantitation in drug development processes.
Biology: It is used to study the metabolic and pharmacokinetic profiles of drugs.
Medicine: It is used to investigate the effects of deuterium substitution on drug efficacy and safety.
Industry: It is used in the production of antibiotics and growth stimulants for livestock .
Mechanism of Action
Olaquindox-d4 exerts its effects by stimulating growth and decreasing intestinal mucosal immunity in piglets. The molecular targets and pathways involved include the inhibition of bacterial DNA synthesis and the disruption of bacterial cell wall integrity. This leads to the death of the bacteria and the subsequent growth stimulation in the host .
Comparison with Similar Compounds
Olaquindox-d4 is unique due to its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles. Similar compounds include:
Olaquindox: The parent compound without deuterium labeling.
Quinoxaline derivatives: Other compounds in the same chemical family, such as Carbadox and Cyadox, which also have antibiotic properties
Properties
IUPAC Name |
3-methyl-4-oxido-1-oxo-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)quinoxalin-1-ium-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,16H,6-7H2,1H3,(H,13,17)/i6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURHTASYUMWZCC-KXGHAPEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676082 |
Source


|
| Record name | 2-{[2-Hydroxy(~2~H_4_)ethyl]carbamoyl}-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189487-82-8 |
Source


|
| Record name | 2-{[2-Hydroxy(~2~H_4_)ethyl]carbamoyl}-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
